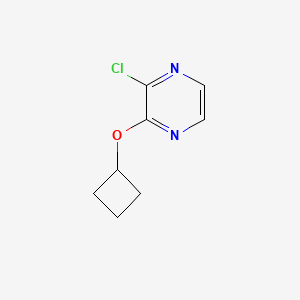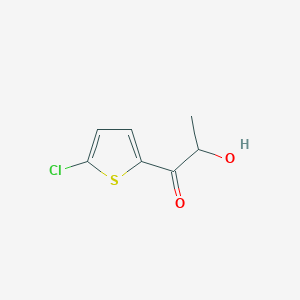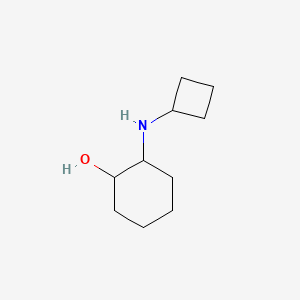
2-(Cyclobutylamino)cyclohexan-1-ol
Vue d'ensemble
Description
“2-(Cyclobutylamino)cyclohexan-1-ol” is a cyclic organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is also known as CBA.
Molecular Structure Analysis
The InChI code for “2-(Cyclobutylamino)cyclohexan-1-ol” is 1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 . This indicates the presence of a cyclohexanol group and a cyclobutylamino group in the molecule.Physical And Chemical Properties Analysis
“2-(Cyclobutylamino)cyclohexan-1-ol” is an oil-like substance .Applications De Recherche Scientifique
Molecular Recognition Applications
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 2-(Cyclobutylamino)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy. This approach efficiently discriminates isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, potentially extending to quantitative determinations for practical applications. A crystal analysis involving this compound confirmed a three-point supramolecular interaction, underlining its significance in molecular recognition (Khanvilkar & Bedekar, 2018).
Chemical Reactivity and Stereochemistry
The epoxidation of compounds structurally related to 2-(Cyclobutylamino)cyclohexan-1-ol demonstrates varying stereoselectivity, revealing insights into molecular interactions and stereospecific reactions. For instance, the epoxidation of racemic trans-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol and racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol under similar conditions showed notable differences in diastereoselectivity. These reactions have implications for the synthesis of complex molecules like dihydroconduramines, highlighting the critical role of molecular structure in determining the outcomes of chemical reactions (Da Silva Pinto et al., 2017).
Computational Chemistry Insights
A detailed computational study involving 2-cyclohexen-1-ol, a molecule with structural similarities to 2-(Cyclobutylamino)cyclohexan-1-ol, explored the epoxidation mechanisms with peroxyformic acid. The study provided insights into transition structures, hydrogen bonding interactions, and facial selectivity of epoxidation, contributing significantly to our understanding of the reactivity of such compounds. This research showcases the integration of computational methods in elucidating complex organic reactions, offering a foundation for future experimental and theoretical work (Freccero et al., 2000).
Propriétés
IUPAC Name |
2-(cyclobutylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFCZEIEVPJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)


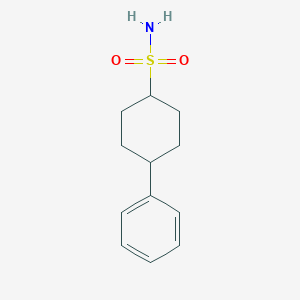
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
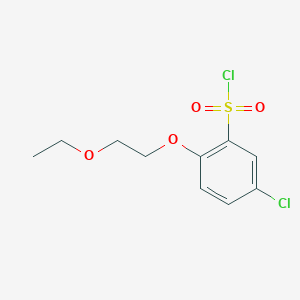
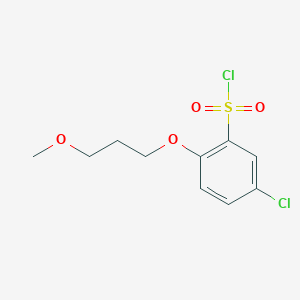
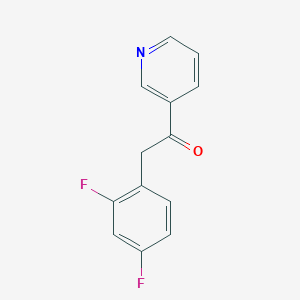
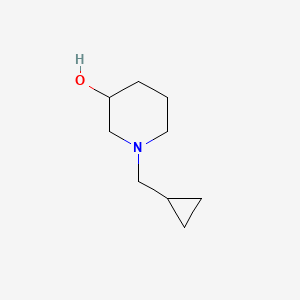
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
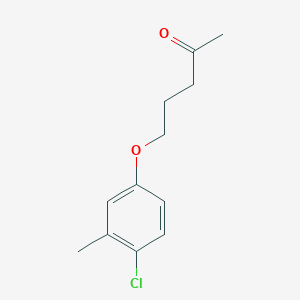
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
